molecular formula C10H13N5O B12598474 2-[(1E)-3-(Azetidin-1-yl)triaz-1-en-1-yl]benzamide CAS No. 642462-96-2

2-[(1E)-3-(Azetidin-1-yl)triaz-1-en-1-yl]benzamide

Katalognummer: B12598474
CAS-Nummer: 642462-96-2
Molekulargewicht: 219.24 g/mol
InChI-Schlüssel: DQGGWIZMEOQGFD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-[(1E)-3-(Azetidin-1-yl)triaz-1-en-1-yl]benzamide is a complex organic compound that features both azetidine and triazene functional groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(1E)-3-(Azetidin-1-yl)triaz-1-en-1-yl]benzamide typically involves multiple steps. One common method starts with the preparation of azetidine derivatives, which are then reacted with triazene precursors under controlled conditions. The reaction conditions often include the use of specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of automated reactors and continuous flow systems to maintain consistent quality and output.

Analyse Chemischer Reaktionen

Types of Reactions

2-[(1E)-3-(Azetidin-1-yl)triaz-1-en-1-yl]benzamide can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This compound can participate in nucleophilic substitution reactions, often using reagents like halides or alkoxides.

Common Reagents and Conditions

The reactions involving this compound often require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often occur under inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield various oxidized derivatives, while reduction can produce different reduced forms of the compound.

Wissenschaftliche Forschungsanwendungen

2-[(1E)-3-(Azetidin-1-yl)triaz-1-en-1-yl]benzamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: This compound can be used in the study of enzyme interactions and protein binding.

    Industry: The compound is used in the development of advanced materials with specific properties, such as polymers and coatings.

Wirkmechanismus

The mechanism of action of 2-[(1E)-3-(Azetidin-1-yl)triaz-1-en-1-yl]benzamide involves its interaction with specific molecular targets. These interactions can affect various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Azetidine derivatives: These compounds share the azetidine ring structure and have similar reactivity.

    Triazene derivatives: These compounds contain the triazene functional group and exhibit comparable chemical behavior.

Uniqueness

2-[(1E)-3-(Azetidin-1-yl)triaz-1-en-1-yl]benzamide is unique due to the combination of azetidine and triazene groups in a single molecule. This dual functionality provides a distinct set of chemical properties and reactivity patterns, making it valuable for various applications.

Eigenschaften

CAS-Nummer

642462-96-2

Molekularformel

C10H13N5O

Molekulargewicht

219.24 g/mol

IUPAC-Name

2-[(azetidin-1-ylamino)diazenyl]benzamide

InChI

InChI=1S/C10H13N5O/c11-10(16)8-4-1-2-5-9(8)12-13-14-15-6-3-7-15/h1-2,4-5H,3,6-7H2,(H2,11,16)(H,12,14)

InChI-Schlüssel

DQGGWIZMEOQGFD-UHFFFAOYSA-N

Kanonische SMILES

C1CN(C1)NN=NC2=CC=CC=C2C(=O)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.